6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile
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Overview
Description
6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile is an organic compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . This compound features a bromo-substituted phenoxy group and a nitrile functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile typically involves the reaction of 3-bromo-6-methoxyphenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the nitrile group.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the bromoalkane. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromo-6-methoxy-phenoxy)hexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-(3-Bromo-6-methoxy-phenoxy)hexanamine: Similar structure but with an amine group instead of a nitrile group.
6-(3-Bromo-6-methoxy-phenoxy)hexanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
6-(3-Bromo-6-methoxy-phenoxy)hexanenitrile is unique due to its combination of a bromo-substituted phenoxy group and a nitrile functional group. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-(5-bromo-2-methoxyphenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-16-12-7-6-11(14)10-13(12)17-9-5-3-2-4-8-15/h6-7,10H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXQKABLYNGBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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